7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-benzylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-17-11-10(15-16-17)12(14-8-13-11)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUWVAZHDKKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of Benzylthio Group: The benzylthio group is introduced at the 7-position using benzylthiol and suitable reagents under controlled conditions.
Methylation: The final step involves the methylation of the 3-position to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is , with a molecular weight of approximately 236.31 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibited cytotoxic effects against various cancer cell lines, including breast and cervical cancers. The mechanism involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .
Case Study: Inhibition of EGFR
- Compound Tested : this compound derivatives.
- Cell Lines : HeLa (cervical cancer) and HCC1937 (breast cancer).
- Findings : Significant inhibition of cell proliferation was observed at concentrations as low as 7 µM; Western blot analyses confirmed the downregulation of EGFR and downstream signaling molecules like Akt and Erk1/2 .
Enzyme Inhibition
Apart from its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes:
- USP28 Inhibition : Research has identified that certain derivatives can inhibit ubiquitin-specific protease 28 (USP28), a target implicated in cancer progression and metastasis. The inhibition leads to altered protein stability and signaling cascades that favor tumor suppression .
Comparative Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves:
Enzyme Inhibition: The compound inhibits enzymes such as USP28 by binding to their active sites, thereby preventing their normal function.
Cell Cycle Arrest: It induces cell cycle arrest at the S phase, inhibiting cell proliferation and promoting apoptosis in cancer cells.
Molecular Targets: The primary molecular targets include specific proteins and enzymes involved in cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole and pyrimidine ring system, known for its enzyme inhibitory properties.
Uniqueness
7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research. Its ability to inhibit USP28 and induce cell cycle arrest sets it apart from other similar compounds .
Biological Activity
7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique structural features of this compound, including the triazole and pyrimidine rings, contribute to its diverse pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- CAS Number : 1058238-61-1
Antimicrobial Activity
Research has shown that compounds in the triazolopyrimidine class exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been evaluated against various pathogens. A study reported that certain triazolo-pyrimidine derivatives displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.21 μM to 132 μg/mL .
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 | |
| Staphylococcus aureus | <40 |
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives have been tested against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxicity was measured using the MTT assay, revealing that some derivatives exhibited IC values significantly lower than 10 μM .
| Cell Line | IC (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results indicate that the compound can induce apoptosis in cancer cells and may serve as a lead compound for further development as an anticancer agent.
The biological activity of triazolopyrimidine derivatives is often attributed to their ability to inhibit specific enzymes or pathways critical for cell proliferation and survival. For instance, some studies have highlighted their role as inhibitors of c-Met kinase—a receptor tyrosine kinase implicated in cancer progression . The binding interactions of these compounds with c-Met were characterized by molecular docking studies that revealed favorable binding energies and interactions with key residues within the active site.
Study on Enzyme Inhibition
A recent study synthesized a series of triazolo-pyrimidine derivatives and evaluated their inhibitory activity against c-Met kinase. Among the tested compounds, one derivative exhibited an IC value comparable to Foretinib (a known c-Met inhibitor), demonstrating the potential of these compounds in targeting this pathway .
Q & A
Q. Advanced Research Focus
- Core modifications : Replace the benzylthio group with sulfonamides or thiosemicarbazides to modulate lipophilicity and hydrogen bonding (e.g., anti-cancer activity in thiosemicarbazide derivatives ).
- Substituent positioning : 3-Methyl groups enhance metabolic stability, while 5-propylthio chains improve c-Met kinase inhibition (IC₅₀ <1 μM in TR-FRET assays) .
What methodological considerations are critical for evaluating the compound’s mitochondrial toxicity in cellular models?
Q. Advanced Research Focus
- ROS/RNS detection : Use fluorescent probes (e.g., MitoSOX™) in HepG2 cells treated with 10–50 μM compound. Compare with positive controls (e.g., VAS2870 for ROS suppression ).
- Respiration assays : Measure OCR (oxygen consumption rate) via Seahorse Analyzer to assess electron transport chain disruption .
How can researchers address solubility challenges in in vitro assays for this hydrophobic compound?
Q. Basic Research Focus
- Solubilization : Use DMSO stocks (<0.1% final concentration) with co-solvents (e.g., cyclodextrins or PEG-400) .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability in cell-based studies .
What patent insights inform the development of triazolo[4,5-d]pyrimidines as therapeutic agents?
Q. Advanced Research Focus
- Target-specific claims : European patents highlight modifications for cannabinoid receptor affinity (e.g., 3-benzyl groups for CB2 selectivity ) and antithrombotic activity (e.g., Ticagrelor analogs with cyclopropane-amino substituents ).
- Excluded regions : Avoid 5-propylthio groups if targeting adenosine receptors (patented in vipadenant derivatives ).
What analytical techniques are recommended for stability studies under physiological conditions?
Q. Basic Research Focus
- HPLC-UV/MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours. Look for thioether oxidation (→ sulfoxide/sulfone) or triazole ring hydrolysis .
- Light sensitivity : Store lyophilized samples in amber vials at –20°C to prevent photodegradation .
How can computational modeling predict off-target interactions of 7-(benzylthio)-triazolo derivatives?
Q. Advanced Research Focus
- Docking simulations : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 4XNH for c-Met ). Prioritize π-π stacking with Tyr1230 and hydrophobic interactions with Met1211 .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .
What in vitro assays best prioritize lead candidates for in vivo testing?
Q. Advanced Research Focus
- Multi-parametric profiling : Combine enzyme inhibition (e.g., IC₅₀ <1 μM for NADPH oxidase ), cytotoxicity (CC₅₀ >50 μM in HEK293 cells ), and metabolic stability (t₁/₂ >60 min in liver microsomes ).
- Counter-screening : Exclude hits with CYP2E1 inhibition (>40% at 10 μM) to mitigate drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
